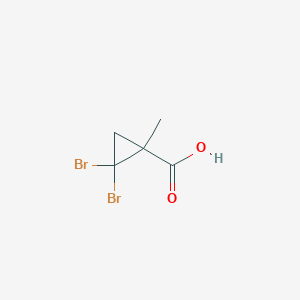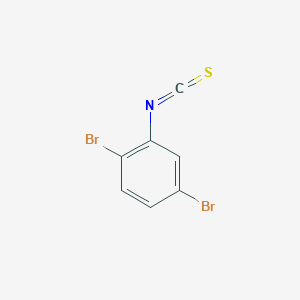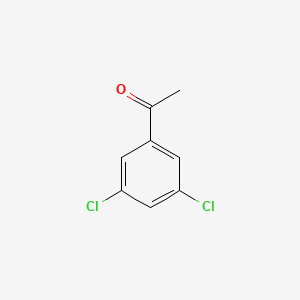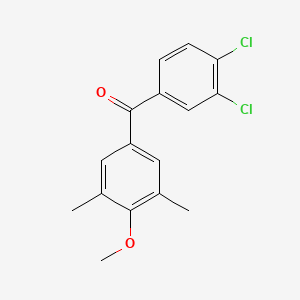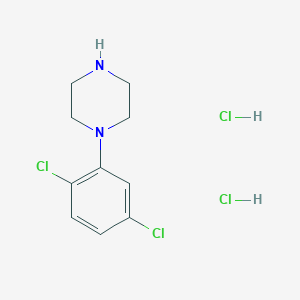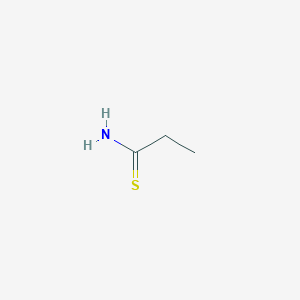
Propanethioamide
Übersicht
Beschreibung
Propanethioamide is an organic compound with the empirical formula C3H7NS . It is a solid substance and is part of a collection of unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular weight of Propanethioamide is 89.16 . The SMILES string representation is CCC(N)=S , and the InChI key is WPZSAUFQHYFIPG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Propanethioamide is a solid substance . Its density is approximately 1.0±0.1 g/cm3 . The melting point is 40°C .Wissenschaftliche Forschungsanwendungen
Nuclear Waste Treatment
Propanediamides, closely related to propanethioamides, have been explored for nuclear waste treatment. Studies have shown that they can be effective in extracting actinides from nuclear liquid wastes, contributing to waste declassification. The research also indicates that with optimized formulas, these substances can be used in aliphatic diluents without forming a third phase when in contact with nitric acid. Additionally, they facilitate the separation of certain metals from americium and plutonium, suggesting potential practical applications in nuclear waste management (Cuillerdier, Musikas, & Nigond, 1993).
Monolayer Formation on Surfaces
1-Propanethiol, a derivative of propanethioamide, has been studied for its ability to form self-assembled monolayers (SAMs) on gold surfaces. This research is significant for understanding the mechanisms of SAM formation at aqueous interfaces, which has implications in various surface science applications, such as in nanotechnology and material sciences. These monolayers are crucial for creating structured surfaces with specific chemical and physical properties (Zhang, Chi, & Ulstrup, 2006).
Biotechnological Production
Propanethioamide derivatives are involved in the biotechnological production of chemicals like 1,3-propanediol, which is a valuable compound in industrial applications. The separation of these diols from fermentation broth is a significant aspect of their production process. Studies in this area focus on improving the efficiency of recovery and purification methods, which is vital for scaling up production for industrial use (Xiu & Zeng, 2008).
Plasma Polymerization
Propanethiol plasma polymerization is another area of interest. Research in this field aims to control thiol density in coatings, which has potential applications in material science. Understanding the growth mechanism of propanethiol plasma polymer is essential for the development of new materials with specific properties, such as conductivity, reactivity, and stability (Thiry et al., 2014).
Renewable Propane Synthesis
Propanethioamides are also relevant in the field of renewable energy, particularly in the synthesis of renewable propane. Studies focus on constructing and evaluating biosynthetic pathways for propane production, which is an important step towards developing sustainable fuel alternatives. This research addresses limitations in bioavailability and enzyme activity, contributing to the advancement of biofuel technology (Menon et al., 2015).
Safety And Hazards
Propanethioamide has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - H319 , indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 , suggesting various measures to take if exposed or concerned .
Eigenschaften
IUPAC Name |
propanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS/c1-2-3(4)5/h2H2,1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZSAUFQHYFIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375268 | |
| Record name | Thiopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiopropionamide | |
CAS RN |
631-58-3 | |
| Record name | 631-58-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | propanethioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




